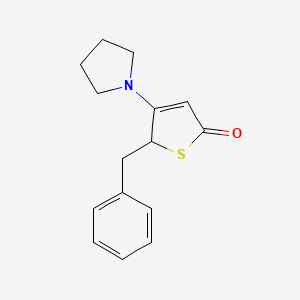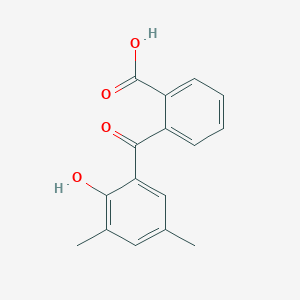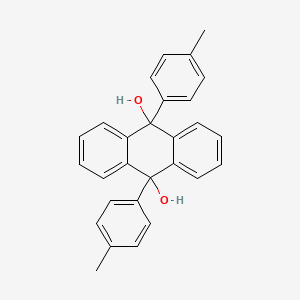![molecular formula C18H14F4Si2 B14301997 (1,2-Phenylene)bis[difluoro(phenyl)silane] CAS No. 125666-54-8](/img/structure/B14301997.png)
(1,2-Phenylene)bis[difluoro(phenyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Phenylene)bis[difluoro(phenyl)silane] is an organosilicon compound characterized by the presence of two difluorophenyl groups attached to a 1,2-phenylene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[difluoro(phenyl)silane] typically involves the reaction of 1,2-dibromobenzene with difluorophenylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (1,2-Phenylene)bis[difluoro(phenyl)silane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
(1,2-Phenylene)bis[difluoro(phenyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon centers in the compound can undergo oxidation and reduction reactions, leading to the formation of different silicon-containing species.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts such as palladium or nickel. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylsilane derivatives, while oxidation reactions can produce silanols or siloxanes.
科学研究应用
(1,2-Phenylene)bis[difluoro(phenyl)silane] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and composites, due to its ability to form strong silicon-carbon bonds.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in bioactive materials.
作用机制
The mechanism by which (1,2-Phenylene)bis[difluoro(phenyl)silane] exerts its effects involves the interaction of its silicon centers with various molecular targets. The silicon atoms can form strong bonds with carbon, oxygen, and other elements, enabling the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or silyl cations, which then undergo further transformations to yield the desired products.
相似化合物的比较
Similar Compounds
- (1,4-Phenylene)bis[difluoro(phenyl)silane]
- (1,3-Phenylene)bis[difluoro(phenyl)silane]
- (1,2-Phenylene)bis[trimethylsilyl]
Uniqueness
(1,2-Phenylene)bis[difluoro(phenyl)silane] is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
属性
| 125666-54-8 | |
分子式 |
C18H14F4Si2 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
[2-[difluoro(phenyl)silyl]phenyl]-difluoro-phenylsilane |
InChI |
InChI=1S/C18H14F4Si2/c19-23(20,15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(21,22)16-11-5-2-6-12-16/h1-14H |
InChI 键 |
QMHZOKJOAQLQJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2[Si](C3=CC=CC=C3)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










